molecular formula C13H18ClN B13514399 3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

Cat. No.: B13514399
M. Wt: 223.74 g/mol
InChI Key: UFLXHKNNUJDLNL-UHFFFAOYSA-N
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Description

3-{Spiro[33]heptan-1-yl}aniline hydrochloride is a chemical compound with the molecular formula C13H18ClN It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aniline Group: The aniline moiety is introduced via a substitution reaction, where an appropriate aniline derivative reacts with the spirocyclic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{Spiro[3.3]heptan-1-yl}methanamine hydrochloride
  • 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

Uniqueness

3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to its specific spirocyclic structure combined with an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-spiro[3.3]heptan-3-ylaniline;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13;/h1,3-4,9,12H,2,5-8,14H2;1H

InChI Key

UFLXHKNNUJDLNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)N.Cl

Origin of Product

United States

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